1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride
Overview
Description
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often forming bonds with active sites, which can inhibit or enhance the function of the target .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Preparation Methods
The synthesis of 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride typically involves the reaction of 6-chlorobenzimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride can be compared with other benzimidazole derivatives such as:
- 2-(2-Chlorophenyl)benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Methylbenzimidazole
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
Overview
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound has been the subject of various studies focusing on its potential as an antimicrobial, antifungal, antitumor, and anti-inflammatory agent. The unique structural features of this compound, particularly the presence of a chlorine atom and an ethanone group, contribute to its biological efficacy.
- Molecular Formula : C₉H₈ClN₂O
- Molecular Weight : 194.6177 g/mol
- Structure : The compound consists of a benzimidazole ring fused with a chloro-substituted aromatic system.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria by targeting specific bacterial enzymes, thereby disrupting their metabolic functions.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also demonstrated promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study evaluating the effects of this compound on human cancer cell lines, it was found to reduce cell viability significantly:
- Cell Line : HeLa (cervical cancer)
- IC₅₀ : 12 µM after 48 hours of treatment.
This suggests that the compound may serve as a potential therapeutic agent in cancer treatment.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays. The compound exhibited strong radical scavenging activity, comparable to known antioxidants like quercetin and melatonin .
Table 2: Antioxidant Activity Comparison
Compound | C₅₀ (µM) |
---|---|
Quercetin | 5.0 |
Melatonin | 10.0 |
1-(6-Chloro-benzimidazole) | 4.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules within cells. It can bind to enzymes and inhibit their activity, disrupting critical metabolic pathways. For example, its interaction with DNA and RNA synthesis pathways has been noted, which may explain its anticancer effects .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments indicate that it can be an irritant and potentially harmful if ingested or if it comes into contact with skin. Proper handling protocols should be followed in laboratory settings.
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMLVBHAWNBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656855 | |
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-16-1 | |
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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